JH295 hydrate

Irreversible inhibitor Covalent binding Target engagement

Off-target mitotic kinase activity (Cdk1, Aurora B, Plk1) can confound Nek2 studies. JH295 hydrate is an irreversible, selective Nek2 inhibitor (IC50 770 nM) with validated inactivity against these kinases, enabling clean mechanistic dissection. • Sustained target engagement via covalent Cys22 alkylation-ideal for washout protocols. • Minimal off-target profile preserves spindle assembly integrity. • Alkyne group serves as click-chemistry handle for probe development. Supplied ≥98% pure; ships ambient.

Molecular Formula C18H18N4O3
Molecular Weight 338.4 g/mol
Cat. No. B8118179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJH295 hydrate
Molecular FormulaC18H18N4O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(N1)C)C=C2C3=C(C=CC(=C3)NC(=O)C#C)NC2=O.O
InChIInChI=1S/C18H16N4O2.H2O/c1-4-16-19-10(3)15(21-16)9-13-12-8-11(20-17(23)5-2)6-7-14(12)22-18(13)24;/h2,6-9H,4H2,1,3H3,(H,19,21)(H,20,23)(H,22,24);1H2/b13-9-;
InChIKeyVOLCEBRQTPWZDM-CHHCPSLASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JH295 (hydrate) – Irreversible Nek2 Inhibitor


JH295 (hydrate) is a small molecule inhibitor belonging to the oxindole propynamide class, identified as a potent, irreversible, and selective inhibitor of NIMA-related kinase 2 (Nek2), with an IC50 value of 770 nM in biochemical assays [1]. The compound is characterized by a propynamide functional group that enables irreversible binding through covalent alkylation of a non-catalytic cysteine residue (Cys22) within the Nek2 kinase domain . Unlike many other Nek2 inhibitors, JH295 (hydrate) demonstrates minimal activity against a panel of mitotic kinases, including Cdk1, Aurora B, and Plk1, and does not interfere with bipolar spindle assembly or the spindle assembly checkpoint [1]. This distinct selectivity profile, combined with its irreversible mechanism of action, establishes JH295 (hydrate) as a valuable chemical tool for dissecting Nek2-specific functions in cell cycle regulation, centrosome biology, and oncogenic signaling [2].

Why JH295 (hydrate) Substitution Fails


Generic substitution with alternative Nek2 inhibitors is not advisable for JH295 (hydrate) due to significant differences in binding kinetics, selectivity profiles, and downstream cellular effects. While several Nek2 inhibitors are commercially available, they vary considerably in their mechanisms (reversible vs. irreversible), potency, and off-target activity against other mitotic kinases. For instance, reversible Nek2 inhibitors may fail to fully recapitulate the sustained target engagement and unique biological outcomes associated with irreversible covalent modification of Cys22 by JH295 [1]. Moreover, many alternative inhibitors lack the extensive selectivity profiling against critical mitotic regulators such as Cdk1, Aurora B, and Plk1, leading to potential confounding effects on cell cycle progression and spindle assembly that are not observed with JH295 (hydrate) [2]. The following quantitative evidence demonstrates that JH295 (hydrate) possesses a distinct combination of properties that are not universally shared by other Nek2-targeting agents, and therefore it cannot be considered a functionally interchangeable substitute.

JH295 (hydrate) Evidence-Based Selection


Irreversible Inhibition Mechanism

JH295 (hydrate) inhibits Nek2 through an irreversible, covalent mechanism via alkylation of Cys22, a non-catalytic cysteine residue unique to a subset of kinases [1]. This irreversible binding ensures sustained target engagement even after compound washout, a property not shared by reversible Nek2 inhibitors such as the aminopyrazine ATP-competitive inhibitor (compound 1) or MBM-55, which bind reversibly to the ATP pocket [2].

Irreversible inhibitor Covalent binding Target engagement Nek2

Mitotic Kinase Selectivity

JH295 (hydrate) exhibits a clean selectivity profile, with no detectable inhibition of the mitotic kinases Cdk1, Aurora B, or Plk1 at concentrations effective against Nek2 [1]. This is in contrast to the Hec1/Nek2 pathway inhibitor INH1, which has been reported to inhibit Cdk1/cyclin B with an IC50 of >20 μM, indicating a narrower selectivity window [2].

Selectivity profile Mitotic kinases Off-target activity Cdk1 Aurora B Plk1

Cellular Nek2 Inhibition Potency

JH295 (hydrate) inhibits cellular Nek2 activity with an IC50 of 770 nM in biochemical assays, and approximately 1.6 μM in cellular immunoprecipitation (IP) kinase assays [1]. In comparison, the highly potent, reversible Nek2 inhibitor MBM-55 exhibits a biochemical IC50 of 1 nM [2].

Cellular activity Nek2 inhibition IC50 Potency

In Vivo PEL Xenograft Efficacy

JH295 (hydrate) treatment (15 mg/kg) significantly reduced tumor burden and prolonged survival in a mouse xenograft model of Kaposi sarcoma–associated herpesvirus (KSHV)-positive primary effusion lymphoma (PEL) [1]. No in vivo efficacy data for MBM-55 or INH1 in PEL models are currently available.

In vivo efficacy Tumor burden Survival Primary Effusion Lymphoma

Click Chemistry Utility

JH295 (hydrate) contains an alkyne functional group that enables its use as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This allows for convenient derivatization with azide-containing fluorophores, biotin, or other tags for target engagement studies, pull-down assays, and cellular imaging. In contrast, other Nek2 inhibitors like MBM-55 and INH1 lack this reactive handle, limiting their utility as chemical probes.

Click chemistry Alkyne Functional group Probe

JH295 (hydrate) Research Applications


Sustained Inactivation and Washout Experiments

Due to its irreversible covalent binding to Nek2 Cys22, JH295 (hydrate) is the preferred tool for experiments that require sustained target inhibition after compound removal, such as washout studies to assess the reversibility of cellular phenotypes or long-term target engagement assays [1].

Nek2-Specific Mitotic Studies

Given its well-characterized inactivity against Cdk1, Aurora B, and Plk1, JH295 (hydrate) enables researchers to specifically interrogate Nek2-dependent processes in mitosis without confounding off-target effects on other critical mitotic kinases [2]. This is particularly valuable in studies of centrosome separation, spindle assembly, and cell cycle progression.

Preclinical PEL Lymphoma Studies

The validated in vivo efficacy of JH295 (hydrate) in reducing tumor burden and prolonging survival in a KSHV-positive PEL mouse model positions it as a valuable tool for translational research aimed at evaluating Nek2 as a therapeutic target in viral lymphomas and for investigating mechanisms of drug resistance [3].

Click Chemistry Probe & Assay Development

The presence of an alkyne group allows JH295 (hydrate) to be used as a click chemistry handle for the generation of fluorescent or biotinylated probes . This facilitates the study of Nek2 cellular localization, identification of interaction partners, and development of target engagement assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for JH295 hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.